BenchChemオンラインストアへようこそ!

2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Physicochemical profiling Salt selection Aqueous solubility

2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (CAS 2097935-54-9) is a heterocyclic building block belonging to the benzimidazole class, featuring a cyclopropyl substituent at the C2 position, a carboxylic acid at the C5 position, and presented as a hydrochloride salt. Its molecular formula is C11H11ClN2O2 with a molecular weight of 238.67 g/mol.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 2097935-54-9
Cat. No. B1435905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
CAS2097935-54-9
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(N2)C=C(C=C3)C(=O)O.Cl
InChIInChI=1S/C11H10N2O2.ClH/c14-11(15)7-3-4-8-9(5-7)13-10(12-8)6-1-2-6;/h3-6H,1-2H2,(H,12,13)(H,14,15);1H
InChIKeyARQNPXKWOZDHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic Acid Hydrochloride (CAS 2097935-54-9): Core Scaffold & Physicochemical Profile for Procurement Evaluation


2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (CAS 2097935-54-9) is a heterocyclic building block belonging to the benzimidazole class, featuring a cyclopropyl substituent at the C2 position, a carboxylic acid at the C5 position, and presented as a hydrochloride salt [1]. Its molecular formula is C11H11ClN2O2 with a molecular weight of 238.67 g/mol . The compound is cataloged as an in-stock building block by multiple suppliers, with a minimum purity specification of 95% . Key computed physicochemical properties include a LogP of 0.2, a polar surface area (PSA) of 66 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [1]. These properties position it as a versatile intermediate for medicinal chemistry and combinatorial library synthesis.

Why Generic Substitution Fails for 2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic Acid Hydrochloride: The Salt, Substituent, and Regiochemistry Triad


In-class benzimidazole-5-carboxylic acid derivatives cannot be simply interchanged for 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride due to three interdependent differentiation axes. First, the hydrochloride salt form confers a significantly lower LogP (0.2) compared to the free acid form (LogP ~2.14), translating to markedly different aqueous solubility and formulation behavior [1]. Second, the C2-cyclopropyl substituent imparts distinct steric and electronic properties that directly affect target binding; comparative S6K1 kinase assay data show that a C2-cyclopropyl analog yields an IC50 of 334 nM, which differs substantially from C2-Br (66.4 nM) and C2-Ph (1,640 nM) analogs [2]. Third, the C2 attachment of the cyclopropyl group is regiochemically distinct from the N1-cyclopropyl isomer (CAS 887350-88-1, LogP 1.49–2.07), which presents a different hydrogen-bonding and steric profile due to the altered attachment point . These three factors collectively preclude simple analog substitution without altering key physicochemical and pharmacological properties.

Quantitative Comparator Evidence: 2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic Acid Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Acid: Aqueous Solubility Differentiation Driven by a 1.94 Log Unit Difference in LogP

The hydrochloride salt form of 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS 2097935-54-9) exhibits a computed LogP of 0.2, compared to a LogP of 2.1385 for the corresponding free acid (CAS 1082847-74-2), representing a ΔLogP of –1.94 log units [1]. This pronounced shift toward hydrophilicity is consistent with the general behavior of hydrochloride salts of weakly basic heterocycles and translates to substantially improved aqueous solubility [2]. The polar surface area remains essentially unchanged (66 vs. 65.98 Ų), and the hydrogen bond donor count is identical (2), but the hydrochloride salt gains one additional hydrogen bond acceptor (3 vs. 2) due to the chloride counterion [1].

Physicochemical profiling Salt selection Aqueous solubility Formulation development

C2-Cyclopropyl vs. Alternative C2 Substituents: Differential S6K1 Kinase Inhibition Potency and Ligand Efficiency

In a comparative study of C-5 and C-7 substituted benzimidazoles evaluated against S6K1 kinase using a mobility shift assay, the C2-cyclopropyl analog (Compound 20c) exhibited an IC50 of 334 ± 25.1 nM with a ligand efficiency (LE) of 0.45 [1]. This potency is intermediate between the C2-Br analog (Compound 20a, IC50 = 66.4 ± 5.6 nM, LE = 0.55) and the C2-Ph analog (Compound 20b, IC50 = 1,640 ± 530 nM, LE = 0.35). The cyclopropyl group thus provides a specific balance of steric bulk and electronic character that is distinct from both smaller, more potent halogen substituents and larger, less efficient aromatic groups. This differentiation is critical for medicinal chemistry programs optimizing kinase selectivity and pharmacokinetic properties.

Kinase inhibition S6K1 Structure-activity relationship Ligand efficiency

C2-Cyclopropyl vs. N1-Cyclopropyl Regioisomer: Divergent LogP and Hydrogen Bonding Profiles

The target compound bears the cyclopropyl group at the C2 position of the benzimidazole ring, whereas the regioisomer 1-cyclopropyl-1H-benzimidazole-5-carboxylic acid (CAS 887350-88-1) places the cyclopropyl at the N1 position [1]. This regiochemical difference results in distinct computed physicochemical properties: the C2-substituted target (as the hydrochloride salt) has a LogP of 0.2, whereas the N1-substituted free acid regioisomer has a reported LogP of 1.49 . The N1-substituted isomer possesses only one hydrogen bond donor (vs. two for the C2-substituted compound) and four hydrogen bond acceptors (vs. three for the target salt), reflecting the loss of the NH donor when the imidazole nitrogen is alkylated [1]. These differences in hydrogen bonding capacity and lipophilicity can lead to divergent target binding, permeability, and metabolic profiles.

Regiochemistry Isomer comparison Drug design Physicochemical properties

Benzimidazole-5-Carboxylic Acid Scaffold as a Validated Fragment for DfrB Inhibitor Development

The 1H-benzimidazole-5-carboxylic acid scaffold has been experimentally validated as a fragment hit for inhibition of trimethoprim-resistant type II dihydrofolate reductase (DfrB), a key target in combating antibiotic resistance [1]. Structure-based design efforts have elaborated this fragment into symmetrical bis-benzimidazole inhibitors that exhibit micromolar inhibition of DfrB1, with the carboxylic acid group at the 5-position participating in essential interactions with the enzyme active site [2]. The 2-cyclopropyl substitution present in the target compound (CAS 2097935-54-9) offers a vector for further fragment elaboration that is distinct from the unsubstituted or alternatively substituted benzimidazole-5-carboxylic acid fragments initially identified in screening campaigns.

Fragment-based drug design DfrB Dihydrofolate reductase Antimicrobial resistance

Cyclopropyl-Containing Benzimidazoles as Potent Urease Inhibitors: Submicromolar IC50 Validated with Docking

A series of 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives bearing triazole, oxadiazole, and imine functionalities were synthesized and evaluated as urease inhibitors [1]. All derivatives exhibited good urease inhibitor activity, with the most potent compound (6a) achieving an IC50 of 0.06 µM against Jack bean urease [1]. Molecular docking studies were conducted to rationalize the binding mode of these 2-cyclopropyl benzimidazole derivatives to the enzyme [2]. While this study employed 5,6-dichloro substitution rather than the 5-carboxylic acid present in the target compound, the data demonstrate that the 2-cyclopropyl benzimidazole core is a productive scaffold for achieving potent enzyme inhibition, with the cyclopropyl group contributing favorable hydrophobic interactions.

Urease inhibition Helicobacter pylori Molecular docking Benzimidazole

5-Carboxylic Acid vs. 7-Carboxylic Acid Positional Isomerism: Implications for Angiotensin II Receptor Antagonist Pharmacophore

Patent literature explicitly differentiates between benzimidazole-5-carboxylic acid and benzimidazole-7-carboxylic acid scaffolds in the context of angiotensin II receptor antagonists [1]. The clinically validated angiotensin II receptor blocker (ARB) pharmacophore relies on a benzimidazole-7-carboxylic acid core (as seen in candesartan and azilsartan), whereas the target compound presents the carboxylic acid at the 5-position [2]. The patent EP1990052 specifically claims pharmaceutical packages comprising 2-cyclopropyl-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate, demonstrating that the 2-cyclopropyl substitution is compatible with the ARB pharmacophore when the acid is at the 7-position [3]. The 5-carboxylic acid isomer of the target compound thus represents a distinct regioisomeric starting point for exploring alternative pharmacology or for use as a negative control in ARB development programs.

Angiotensin II receptor Positional isomerism Benzimidazolecarboxylic acid Antihypertensive

Optimal Application Scenarios for 2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic Acid Hydrochloride Based on Quantitative Evidence


Kinase Inhibitor Medicinal Chemistry: S6K1 and Related Kinase Programs Seeking Balanced Potency and Physicochemical Properties

The C2-cyclopropyl benzimidazole scaffold has demonstrated defined S6K1 inhibitory activity (IC50 = 334 nM) with a favorable ligand efficiency (LE = 0.45) [1]. The hydrochloride salt form (LogP = 0.2) provides a more hydrophilic starting point compared to the free acid (LogP = 2.14), which is advantageous for optimizing aqueous solubility during lead optimization [2]. The 5-carboxylic acid offers a synthetic handle for amide coupling or esterification to explore SAR around the C5 position. Researchers should prioritize this compound when the cyclopropyl group provides an optimal balance between the higher potency of halogen substituents (Br IC50 = 66.4 nM) and the lower ligand efficiency of phenyl substituents (Ph IC50 = 1,640 nM, LE = 0.35) [1].

Antimicrobial Resistance: Fragment Elaboration for DfrB Dihydrofolate Reductase Inhibitors

The benzimidazole-5-carboxylic acid scaffold has been experimentally validated as a fragment hit against trimethoprim-resistant DfrB dihydrofolate reductase, with elaborated bis-benzimidazoles achieving micromolar inhibition [3]. The 2-cyclopropyl substitution on the target compound provides a sterically compact, metabolically stable elaboration vector for fragment growing or linking strategies. The hydrochloride salt form enhances aqueous solubility, facilitating biochemical assay preparation at the higher concentrations typically required for fragment screening [2].

Anti-Urease Drug Discovery: Helicobacter pylori and Related Gastric Pathogen Programs

2-Cyclopropyl benzimidazole derivatives have demonstrated potent urease inhibition, with the most active analog achieving an IC50 of 0.06 µM — approximately 357-fold more potent than the thiourea standard (IC50 = 21.40 µM) [4]. The target compound, bearing a 5-carboxylic acid in place of the 5,6-dichloro substitution pattern of the reported series, offers an alternative hydrogen-bonding motif for interaction with the urease active site. The cyclopropyl group contributes to favorable hydrophobic interactions as demonstrated by molecular docking studies [4].

Angiotensin II Receptor Pharmacology: Negative Control or Alternative Pharmacology Profiling

The target compound is the 5-carboxylic acid positional isomer of the clinically validated benzimidazole-7-carboxylic acid ARB pharmacophore [5]. It serves as an essential comparator for selectivity profiling in angiotensin II receptor programs, enabling researchers to distinguish 5-COOH-dependent activities from 7-COOH-dependent AT1 receptor antagonism. The 2-cyclopropyl group is compatible with the ARB pharmacophore when combined with a 7-COOH, as demonstrated in patent EP1990052, making this compound a valuable tool for understanding the positional requirements of carboxylic acid engagement with the AT1 receptor [5].

Quote Request

Request a Quote for 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.